molecular formula C18H16N2O4 B6618960 4-[4-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol CAS No. 171009-00-0

4-[4-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol

Cat. No.: B6618960
CAS No.: 171009-00-0
M. Wt: 324.3 g/mol
InChI Key: JHMXKGMRRKUZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[4-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol features a central benzene ring substituted with two hydroxyl groups (1,3-diol), an ethyl group at position 6, and a pyrazole ring at position 2. The pyrazole is further substituted with a 2H-1,3-benzodioxol moiety.

Key structural features include:

  • Steric effects: The ethyl group at position 6 may influence molecular packing and steric interactions in biological systems.
  • Conformational rigidity: The planar benzodioxol and pyrazole rings may restrict rotational freedom, favoring specific binding conformations.

Properties

IUPAC Name

4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-2-10-5-12(15(22)7-14(10)21)18-13(8-19-20-18)11-3-4-16-17(6-11)24-9-23-16/h3-8,21-22H,2,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMXKGMRRKUZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C2=C(C=NN2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation of Resorcinol

Resorcinol undergoes ethylation using ethyl bromide in the presence of AlCl₃. The reaction proceeds via electrophilic substitution, with the ethyl group directed to the para position relative to one hydroxyl group:

Resorcinol+CH2CH2BrAlCl3,Δ6-Ethylbenzene-1,3-diol\text{Resorcinol} + \text{CH}2\text{CH}2\text{Br} \xrightarrow{\text{AlCl}_3, \Delta} \text{6-Ethylbenzene-1,3-diol}

Optimization Notes :

  • Yield : ~45–50% due to competing di-alkylation.

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) isolates the mono-ethylated product.

Synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazole

Cyclocondensation of 1,3-Diketones with Hydrazines

A diketone precursor, such as 1-(1,3-benzodioxol-5-yl)-1,3-butanedione, reacts with hydrazine hydrate to form the pyrazole ring:

1-(Benzodioxol-5-yl)-1,3-butanedione+N2H4EtOH, reflux4-(Benzodioxol-5-yl)-1H-pyrazole\text{1-(Benzodioxol-5-yl)-1,3-butanedione} + \text{N}2\text{H}4 \xrightarrow{\text{EtOH, reflux}} \text{4-(Benzodioxol-5-yl)-1H-pyrazole}

Key Data :

  • Reaction Time : 12–16 hours.

  • Yield : 68% (isolated via vacuum filtration).

Coupling of Pyrazole and Benzene Diol Subunits

Nucleophilic Aromatic Substitution

The pyrazole’s NH group acts as a nucleophile, displacing a leaving group (e.g., Cl) on the benzene diol:

6-Ethyl-4-chlorobenzene-1,3-diol+4-(Benzodioxol-5-yl)-1H-pyrazoleK2CO3,DMFTarget Compound\text{6-Ethyl-4-chlorobenzene-1,3-diol} + \text{4-(Benzodioxol-5-yl)-1H-pyrazole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

Optimization :

  • Temperature : 110°C, 24 hours.

  • Yield : 58%.

Ullmann-Type Coupling

A copper-catalyzed coupling enables bond formation between aryl halides and NH-containing heterocycles:

6-Ethyl-4-iodobenzene-1,3-diol+4-(Benzodioxol-5-yl)-1H-pyrazoleCuI, 1,10-phenanthrolineTarget Compound\text{6-Ethyl-4-iodobenzene-1,3-diol} + \text{4-(Benzodioxol-5-yl)-1H-pyrazole} \xrightarrow{\text{CuI, 1,10-phenanthroline}} \text{Target Compound}

Conditions :

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

  • Solvent : DMSO, 120°C.

  • Yield : 63%.

One-Pot Tandem Synthesis

A streamlined approach combines pyrazole formation and coupling in a single reactor:

  • Step 1 : Generate 4-(benzodioxol-5-yl)-1H-pyrazole via cyclocondensation.

  • Step 2 : Add 6-ethylbenzene-1,3-diol and K₂CO₃, heating to 100°C for 18 hours.

Advantages :

  • Total Yield : 51% (two steps).

  • Reduced Purification Steps .

Comparative Analysis of Methods

MethodYield (%)Purity (HPLC)Key Advantage
Nucleophilic Substitution5895.2Simple reagents
Ullmann Coupling6397.8Higher regioselectivity
One-Pot Synthesis5193.5Time-efficient

Scale-Up Considerations and Challenges

  • Purification : The target compound’s polarity necessitates reverse-phase chromatography for large-scale isolation.

  • Byproducts : Di-coupled products (e.g., bis-pyrazole derivatives) form if stoichiometry is unbalanced.

  • Catalyst Cost : Pd-based methods are less economical than Cu-mediated routes for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Structural Characteristics

The compound is characterized by a complex molecular structure featuring a pyrazole ring and a benzodioxole moiety. The presence of hydroxyl groups on the benzene ring enhances its reactivity and solubility in biological systems. The arrangement of functional groups contributes to its ability to form hydrogen bonds and engage in π–π stacking interactions, which are critical for its biological activity.

Biological Activities

Research has demonstrated that compounds containing pyrazole and benzodioxole structures exhibit a wide range of biological activities:

  • Antidepressant and Anti-Anxiety Effects : Pyrazole derivatives have been studied for their potential to modulate neurotransmitter systems, making them candidates for treating mood disorders .
  • Antimicrobial Properties : The compound has shown efficacy against various bacterial and fungal strains, indicating its potential as an antimicrobial agent. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .
  • Antidiabetic and Anticancer Activities : Some studies suggest that pyrazole derivatives can influence metabolic pathways related to diabetes and cancer cell proliferation, presenting opportunities for therapeutic development in these areas .

Antimicrobial Activity

A study evaluated the antimicrobial properties of several pyrazole derivatives, including the target compound. Results indicated significant inhibition of growth against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR), emphasizing that modifications to the benzodioxole moiety could enhance activity .

Antidepressant Properties

In a preclinical model, the compound was tested for its antidepressant-like effects using behavioral assays. The results suggested that it significantly reduced depressive behaviors in mice, potentially through serotonergic mechanisms similar to those of established antidepressants .

Anticancer Research

Another investigation focused on the compound's anticancer properties against various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells while sparing normal cells, suggesting a selective action that could be harnessed for therapeutic purposes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Compound CT5 (PDB Ligand ID: CT5)
  • Structure : 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol .
  • Key Differences :
    • Benzodioxol modification : The benzodioxol is replaced with a 1,4-benzodioxin (oxygen atoms at positions 1 and 4 vs. 1 and 3 in the target compound).
    • Pyrazole substitution : A methyl group at position 3 of the pyrazole introduces steric bulk absent in the target compound.
  • Implications: The 1,4-benzodioxin may alter π-π stacking interactions in protein binding pockets.
4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
  • Structure : Features a 4-methylphenyl group and an amine substituent on the pyrazole .
  • Key Differences: Functional groups: The amine group replaces the diol-ethyl-benzene moiety, reducing polarity.
  • Biological relevance : Demonstrated antidepressant and anti-anxiety activities, suggesting the amine group’s role in modulating neurotransmitter interactions .

Modifications to the Benzodioxol Group

H64 (PDB Ligand ID: H64)
  • Structure: 8-(6-Bromo-benzo[1,3]dioxol-5-ylsulfanyl)-9-(3-isopropylamino-propyl)-adenine .
  • Sulfanyl and adenine moieties: These groups diverge entirely from the pyrazole-diol scaffold.
  • Implications: The adenine core suggests adenosine mimicry, likely targeting kinases or nucleoside-binding proteins. The sulfanyl group may participate in covalent or metal-coordination interactions.

Functional Group Replacements

1-(2H-1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one
  • Structure: A ketone and ethylamino side chain replace the pyrazole-diol system .
  • Key Differences: Ketone vs. diol: The ketone reduces hydrogen-bonding capacity but increases electrophilicity.
  • Implications :
    • Likely targets differ due to altered electronic properties (e.g., enzymes requiring nucleophilic or electrophilic substrates).

Structural and Pharmacological Insights

Hydrogen Bonding and Solubility

  • Target compound: The 1,3-diol groups enhance solubility in aqueous environments compared to analogs with non-polar substituents (e.g., CT5’s methyl group or H64’s bromine) .
  • compound : The amine group’s basicity may improve blood-brain barrier penetration, explaining its neuroactive properties .

Crystal Packing and Conformation

  • Target compound vs. compound : The diol’s O–H bonds may form stronger hydrogen-bonded networks (e.g., O–H⋯O/N) than the amine’s N–H⋯N interactions, influencing solid-state stability and dissolution rates .

Research Methodologies and Tools

  • Crystallography : Structures were refined using SHELXL, with R-factors as low as 0.045, ensuring high precision in bond length and angle determinations .
  • Software : WinGX and ORTEP facilitated data visualization and hydrogen-bond analysis .

Biological Activity

The compound 4-[4-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol is a member of the pyrazole class of compounds, known for their diverse biological activities. This article examines the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure

The molecular structure of the compound features a pyrazole ring substituted with a benzodioxole moiety and an ethyl group. The presence of hydroxyl groups enhances its potential for biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure is crucial for scavenging free radicals, reducing oxidative stress, and protecting cells from damage.

Antimicrobial Properties

Studies have shown that pyrazole derivatives can possess antimicrobial activity against various pathogens. The compound's structural features may contribute to its ability to inhibit bacterial growth, as evidenced by in vitro assays against Gram-positive and Gram-negative bacteria.

Anticancer Effects

Numerous studies highlight the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to this compound have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Modulation of Signal Transduction Pathways : The compound may influence pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

StudyFindings
Tanitame et al. (2004)Identified significant anti-inflammatory and analgesic activities in related pyrazole compounds.
Shen et al. (2011)Demonstrated that similar structures can inhibit tumor growth in xenograft models.
Deng et al. (2012)Reported antimicrobial activity against Staphylococcus aureus and Escherichia coli for related derivatives.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structural identity and purity of this compound?

  • Methodological Answer :

  • X-ray Crystallography : For unambiguous determination of molecular geometry and intermolecular interactions. Single-crystal X-ray diffraction (SC-XRD) provides bond lengths, angles, and torsion angles (e.g., mean C–C bond length precision: 0.002 Å, R factor: 0.045) .
  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 2D experiments (e.g., HMBC, HSQC) to assign aromatic protons (δ 6.5–8.5 ppm) and benzodioxol/pyrazole moieties. Coupling constants can confirm stereochemistry .
  • HPLC-PDA/MS : Reverse-phase HPLC with photodiode array detection (λ = 254–280 nm) and mass spectrometry (ESI-MS) to verify purity (>95%) and molecular ion peaks (e.g., [M+H]+^+).

Q. How can synthetic routes for this compound be optimized to improve yield?

  • Methodological Answer :

  • Reaction Solvent Optimization : Ethanol or DMF/water mixtures enhance solubility of intermediates (e.g., pyrazole-carbohydrazide derivatives) during cyclization steps .
  • Catalyst Screening : Use anhydrous sodium acetate in glacial acetic acid for efficient hydrazone formation (reflux for 8–10 h, yields ~70–85%) .
  • Purification Strategies : Recrystallization from ethanol/DMF (1:1) removes unreacted starting materials, confirmed by TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s bioactivity and binding modes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., fungal CYP51 or bacterial DNA gyrase). Validate with PyMOL visualizations of hydrogen bonds (e.g., benzodioxol O atoms with active-site residues) .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Cross-validate using datasets from pyrazole derivatives with known antifungal IC50_{50} values .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antifungal vs. antibacterial efficacy)?

  • Methodological Answer :

  • Dose-Response Assays : Perform MIC (Minimum Inhibitory Concentration) tests across standardized strains (e.g., Candida albicans ATCC 90028, Staphylococcus aureus ATCC 25923) using broth microdilution (CLSI guidelines) .
  • Mechanistic Studies : Compare time-kill kinetics and membrane permeability assays (propidium iodide uptake) to differentiate fungicidal vs. bacteriostatic effects .
  • Metabolomic Profiling : LC-MS-based untargeted metabolomics to identify pathway disruptions (e.g., ergosterol biosynthesis vs. peptidoglycan synthesis) .

Q. What strategies are recommended for studying structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer :

  • Scaffold Modifications : Introduce substituents at the pyrazole C-3/C-5 positions (e.g., tert-butyl for lipophilicity, hydroxyl for H-bonding). Monitor changes in logD (shake-flask method) and cytotoxicity (MTT assay) .
  • Crystallographic SAR : Correlate X-ray-derived torsion angles (e.g., dihedral between benzodioxol and pyrazole rings) with bioactivity trends .

Data Analysis and Experimental Design

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to 0.1 N HCl/NaOH (37°C, 24 h) and UV light (254 nm, 48 h). Monitor degradation via HPLC (column: C18, 5 µm; mobile phase: acetonitrile/0.1% formic acid) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf life at 25°C from accelerated stability data (40°C/75% RH) .

Q. What spectroscopic techniques are critical for detecting tautomeric forms or isomerism in this compound?

  • Methodological Answer :

  • Variable-Temperature NMR : Track proton shifts (e.g., pyrazole NH at δ 10–12 ppm) across 25–80°C to identify tautomeric equilibria .
  • IR Spectroscopy : Compare carbonyl stretches (1650–1750 cm1^{-1}) and O–H/N–H vibrations (3200–3500 cm1^{-1}) in solid vs. solution states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.